2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a synthetic organic compound featuring a pyrazole ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4-methyl-1H-pyrazole with a difluoromethylating agent under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole core and difluoromethyl group but differ in their functional groups.
1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds have a similar difluoromethylated pyrazole structure but include additional aromatic rings.
Uniqueness
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H11F2N3 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methylpyrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H11F2N3/c1-6-2-11-12(3-6)5-7(8,9)4-10/h2-3H,4-5,10H2,1H3 |
InChI Key |
VXPIQNJCOLXXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(CN)(F)F |
Origin of Product |
United States |
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